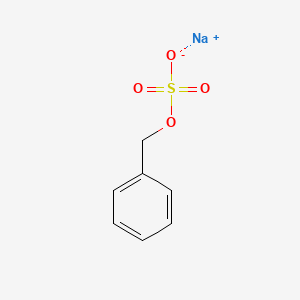
4',4',4"-Nitrilotris(([1,1'-biphenyl]-4'-carbohydrazide))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) is a complex organic compound known for its unique structure and versatile applications. This compound features a nitrilotris core connected to three biphenyl carbohydrazide groups, making it a valuable building block in various chemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) typically involves the reaction of 4-biphenylcarbohydrazide with nitrilotris(chloromethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other nucleophiles like alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its structural versatility.
Wirkmechanismus
The mechanism of action of 4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazide groups, which form hydrogen bonds with the nucleic acid bases. Additionally, the compound can chelate metal ions, affecting enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarbaldehyde)): A related compound with aldehyde groups instead of hydrazide groups, used in the synthesis of covalent organic frameworks.
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Another similar compound with carboxylic acid groups, employed in the construction of metal-organic frameworks.
Uniqueness
4’,4’,4"-Nitrilotris(([1,1’-biphenyl]-4’-carbohydrazide)) stands out due to its unique hydrazide functional groups, which provide distinct reactivity and binding properties. This makes it particularly valuable in applications requiring strong interactions with biological molecules or metal ions.
Eigenschaften
Molekularformel |
C39H33N7O3 |
|---|---|
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
4-[4-[4-[4-(hydrazinecarbonyl)phenyl]-N-[4-[4-(hydrazinecarbonyl)phenyl]phenyl]anilino]phenyl]benzohydrazide |
InChI |
InChI=1S/C39H33N7O3/c40-43-37(47)31-7-1-25(2-8-31)28-13-19-34(20-14-28)46(35-21-15-29(16-22-35)26-3-9-32(10-4-26)38(48)44-41)36-23-17-30(18-24-36)27-5-11-33(12-6-27)39(49)45-42/h1-24H,40-42H2,(H,43,47)(H,44,48)(H,45,49) |
InChI-Schlüssel |
GMOMNVWWFYGIKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NN)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)








